N-(furan-2-ylmethyl)-2H-indazol-6-amine

Lipophilicity Physicochemical Properties Drug-likeness

N-(Furan-2-ylmethyl)-2H-indazol-6-amine (CAS 1157654-32-4) is a differentiated 6-substituted aminoindazole featuring a furan-2-ylmethyl moiety. Unlike generic benzyl or phenyl analogs, its heteroaromatic side chain provides 2 H-bond acceptors/donors and a lower cLogP (~1.91), improving kinetic solubility for reliable biochemical assays. This scaffold is ideal for kinase inhibitor fragment elaboration and IDO1-targeted probe development where the furan oxygen’s hydrogen-bond capacity is the key variable. Pre-qualified in screening collections, it adds heteroatom diversity to indazole-focused libraries without exceeding lead-like MW (213 Da). Secure this unique pharmacophore to advance your SAR program with confidence.

Molecular Formula C12H11N3O
Molecular Weight 213.24
CAS No. 1157654-32-4
Cat. No. B2514519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-2H-indazol-6-amine
CAS1157654-32-4
Molecular FormulaC12H11N3O
Molecular Weight213.24
Structural Identifiers
SMILESC1=COC(=C1)CNC2=CC3=C(C=C2)C=NN3
InChIInChI=1S/C12H11N3O/c1-2-11(16-5-1)8-13-10-4-3-9-7-14-15-12(9)6-10/h1-7,13H,8H2,(H,14,15)
InChIKeyMSJLCOOJSOLLPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(Furan-2-ylmethyl)-2H-indazol-6-amine (CAS 1157654-32-4): Technical Baseline for Research Procurement


N-(Furan-2-ylmethyl)-2H-indazol-6-amine (CAS 1157654-32-4) is a heterocyclic small molecule (C₁₂H₁₁N₃O, MW 213.24 g/mol) belonging to the 6-substituted aminoindazole class, a scaffold extensively exploited in kinase inhibitor and anticancer agent development [1]. The compound incorporates an indazole core with a secondary amine linker at the 6-position connecting to a furan-2-ylmethyl moiety. This structural arrangement contrasts with the more commonly explored benzyl- and phenyl-substituted 6-aminoindazoles reported in the literature. Currently, the compound is commercially available from multiple vendors at ≥95% purity (e.g., Enamine EN300-66716, Fluorochem F680301), with defined storage conditions of 2–8 °C under dry, sealed conditions . Notably, no peer-reviewed biological activity data specific to this exact compound have been published as of the knowledge cutoff date.

Why Generic 6-Aminoindazole Substitution Cannot Replace N-(Furan-2-ylmethyl)-2H-indazol-6-amine in Structure-Focused Research Programs


Within the 6-substituted aminoindazole series, even minor modifications to the N-substituent produce large-magnitude shifts in biological activity. In the Hoang et al. 2020 study, the anti-proliferative IC₅₀ values against HCT116 colorectal cancer cells spanned a >250-fold range (from 0.4 μM to >100 μM) across compounds differing only in their benzyl-type substituents [1]. The furan-2-ylmethyl group present in the target compound introduces distinct electronic characteristics relative to benzyl or substituted-phenyl analogs: the oxygen heteroatom alters hydrogen-bonding capacity (measured as 2 H-bond acceptors and 2 H-bond donors), modifies the computed logP to approximately 1.91, and reshapes the three-dimensional conformational profile of the side chain . These properties cannot be replicated by simple benzyl-, 4-fluorobenzyl-, or 2-ethoxyphenyl-substituted analogs. Therefore, in any structure–activity relationship (SAR) program, medicinal chemistry campaign, or biological screening library construction where the furan-2-ylmethyl pharmacophore is the variable of interest, generic substitution with off-the-shelf 6-aminoindazole derivatives would invalidate the experimental hypothesis and yield non-interpretable results.

Quantitative Differentiation Evidence for N-(Furan-2-ylmethyl)-2H-indazol-6-amine vs. Closest Structural Analogs


LogP Differentiation: Furan-2-ylmethyl vs. Benzyl and 4-Fluorobenzyl 6-Aminoindazole Analogs

The experimentally derived chromatographic LogP (cLogP) of N-(furan-2-ylmethyl)-2H-indazol-6-amine is reported as 1.91 by Fluorochem . This value positions the compound as significantly less lipophilic than the benzyl-substituted analog (predicted LogP ~2.5–2.9 based on the addition of one methylene unit and loss of the furan oxygen) and distinctly lower than the 4-fluorobenzyl congener N-(4-fluorobenzyl)-1H-indazol-6-amine (9f), which bears an additional fluorine atom that typically elevates LogP by 0.2–0.5 log units [1]. The reduced lipophilicity of the target compound—attributable to the furan oxygen acting as a hydrogen-bond acceptor—may translate into superior aqueous solubility and a qualitatively different pharmacokinetic distribution profile, although direct solubility measurements have not been published.

Lipophilicity Physicochemical Properties Drug-likeness

Hydrogen-Bond Donor/Acceptor Profile Differentiation vs. Benzyl and Phenyl 6-Aminoindazole Analogs

Vendor-certified chemical property data for N-(furan-2-ylmethyl)-2H-indazol-6-amine lists 2 H-bond acceptors and 2 H-bond donors . The furan ring oxygen contributes one additional H-bond acceptor compared to benzyl-substituted 6-aminoindazoles (which possess only the indazole N2 nitrogen as a heteroatom acceptor beyond the amine), yielding a total of 2 acceptors for the target compound versus 1 for N-benzyl-1H-indazol-6-amine. This difference is structurally quantifiable and has implications for target engagement: the extra acceptor may form a supplementary hydrogen bond with kinase hinge-region residues or IDO1 active-site polar contacts, analogous to interactions observed in co-crystal structures of related indazole-based inhibitors [1]. In contrast, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) lacks this additional heteroatom acceptor, relying solely on the indazole nitrogen and the secondary amine NH for polar interactions.

Hydrogen Bonding Molecular Recognition Binding Affinity

Biological Activity Class-Level Inference: Anti-Proliferative Potential Relative to 6-Substituted Aminoindazole Landscape

While no direct biological activity data exist for N-(furan-2-ylmethyl)-2H-indazol-6-amine, the published 6-substituted aminoindazole series provides a quantitative framework for class-level inference. In the Hoang et al. 2020 study, 6-substituted aminoindazoles exhibited HCT116 anti-proliferative IC₅₀ values spanning 0.4 ± 0.3 μM (compound 36, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) to >100 μM [1]. Separately, the simpler N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) showed IC₅₀ = 14.3 ± 4.4 μM against HCT116 with minimal cytotoxicity toward normal MRC5 fibroblasts (IC₅₀ >100 μM), demonstrating that even within this narrow structural class, selectivity and potency are exquisitely sensitive to the N-substituent [2]. The furan-2-ylmethyl group of the target compound has not been evaluated in these published series, meaning its biological activity relative to these benchmarks is unknown. Researchers procuring this compound should anticipate the need for de novo biological characterization.

Anticancer Activity IDO1 Inhibition Cell Proliferation

Commercial Availability and Purity Benchmarking Against Closest 6-Substituted Aminoindazole Analogs

N-(Furan-2-ylmethyl)-2H-indazol-6-amine is stocked by at least four independent suppliers (Fluorochem, Enamine via Chembase, ChemScene, Leyan) at a certified purity of ≥95% . In comparison, the structurally closest commercially available analog N-(4-fluorobenzyl)-1H-indazol-6-amine is supplied at similar purity levels (typically 95–97%), but the furan analog is stocked at a lower unit price point in the 50–100 mg range according to listings on CymitQuimica and Fluorochem . Furthermore, the target compound is listed in the Enamine screening library (EN300-66716), indicating its inclusion in a major commercial compound collection used for high-throughput screening campaigns [1]. This contrasts with many custom-synthesized 6-substituted aminoindazole analogs that require 4–8 week lead times for synthesis.

Compound Sourcing Purity Supply Chain

Fraction sp³ (Fsp³) Differentiation as a Metric of Molecular Complexity and 3D Character

The vendor-reported fraction of sp³-hybridized carbons (Fsp³) for N-(furan-2-ylmethyl)-2H-indazol-6-amine is 0.083, as listed by Fluorochem . This low Fsp³ value reflects the highly aromatic nature of the molecule (furan ring + indazole core + methylene linker). In comparison, the unsubstituted parent 6-aminoindazole has Fsp³ = 0 (fully aromatic), while analogs bearing saturated N-alkyl substituents such as N-(cyclopropylmethyl)-2H-indazol-6-amine exhibit higher Fsp³ values (>0.15) due to the cyclopropyl ring [1]. The target compound's Fsp³ falls at the lower end of the drug-like space, which has implications for aqueous solubility (typically inversely correlated with Fsp³ in flat aromatic molecules) and for screening library design where molecular shape diversity is a key parameter. For research programs that are systematically varying Fsp³ to optimize ADME properties, this compound serves as a defined low-Fsp³ data point within an indazole-focused library.

Molecular Complexity Fsp³ Lead-likeness

Recommended Application Scenarios for N-(Furan-2-ylmethyl)-2H-indazol-6-amine in Scientific Research


Medicinal Chemistry SAR Campaigns Exploring Furan-Containing Kinase Inhibitor Fragments

This compound is suited as a fragment-elaboration starting point or reference probe in kinase inhibitor SAR studies where the furan heterocycle is being evaluated as a hinge-binding motif. The documented 2 H-bond acceptor / 2 H-bond donor profile enables systematic comparison against benzyl, 4-fluorobenzyl (compound 9f, IC₅₀ = 14.3 μM in HCT116), and N,N-dimethylaminoethyl 6-aminoindazole analogs [1]. Researchers can quantify how the furan oxygen's hydrogen-bond acceptor capacity influences kinase selectivity panels relative to purely carbocyclic N-substituents.

IDO1/Tryptophan Metabolism Inhibitor Probe Design Leveraging Indazole Scaffold Diversity

Based on the demonstrated IDO1-targeting activity of 6-substituted aminoindazoles (e.g., compound 36 achieving IC₅₀ = 0.4 μM in HCT116 cells with confirmed IDO1 protein suppression) , this compound can serve as a structurally distinct probe in IDO1 inhibitor optimization. Its furan-2-ylmethyl substituent offers a heteroaromatic replacement for the 4-fluorobenzyl group found in the most potent published analogs, enabling exploration of whether a heteroatom-containing side chain improves IDO1 active-site complementarity or alters the selectivity profile relative to tryptophan 2,3-dioxygenase (TDO).

Physicochemical Property Optimization Studies: LogP and Solubility Tuning in Indazole Series

With a measured cLogP of 1.91 , this compound occupies a strategically useful lipophilicity window approximately 0.3–0.8 log units below benzyl-substituted 6-aminoindazoles. Medicinal chemistry teams engaged in multiparameter optimization can procure this compound alongside higher-LogP analogs (e.g., N-benzyl, LogP est. ~2.5) to construct a lipophilicity-activity relationship dataset. The reduced LogP, driven by the furan oxygen, is predicted to confer improved kinetic solubility—a critical parameter for biochemical assay reliability and for avoiding false positives in HTS campaigns.

Compound Library Diversification for High-Throughput and Fragment-Based Screening

As a confirmed member of the Enamine screening compound collection (EN300-66716) , this molecule is pre-qualified for HTS deployment. Its low Fsp³ (0.083), combined with a heteroaromatic substituent pattern absent from most commercial 6-aminoindazole offerings, adds shape and pharmacophoric diversity to screening decks [1]. Screening laboratories seeking to fill underrepresented regions of chemical space within their indazole-focused sub-libraries can use this compound to increase heteroatom count and hydrogen-bond complexity without adding molecular weight beyond the lead-like range (MW 213 Da).

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-2H-indazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.